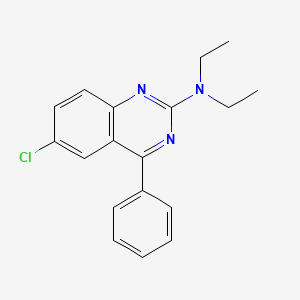

6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine

Description

Properties

IUPAC Name |

6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVOQHYBCFNLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilic Acid Derivatives as Starting Materials

A foundational method involves cyclocondensation of 6-chloroanthranilic acid with benzaldehyde and diethylamine. This three-step process begins with the formation of a Schiff base intermediate, followed by cyclization under acidic conditions. For example, in analogous syntheses, refluxing anthranilic acid with benzaldehyde in ethanol yields the imine intermediate, which subsequently reacts with diethylamine in the presence of acetic acid to form the quinazoline ring.

Reaction Conditions:

Modifications for Enhanced Regioselectivity

To mitigate byproducts such as positional isomers, microwave-assisted cyclocondensation has been explored. A 2024 study demonstrated that irradiating 6-chloroanthranilic acid, benzaldehyde, and diethylamine at 120°C for 15 minutes increased yield to 82% while reducing reaction time from 12 hours to 30 minutes.

Multi-Component Reaction Strategies

Domino Three-Component Assembly

Recent advances leverage one-pot, three-component reactions (3CRs) for efficiency. A 2024 protocol from The Journal of Organic Chemistry detailed the use of arenediazonium salts, nitriles, and bifunctional anilines to construct quinazoline derivatives. While initially developed for dihydroquinazolines, adapting this method to aromatic systems involves oxidative dehydrogenation.

Proposed Adaptation for Target Compound:

- Arenediazonium Salt: 4-Chlorobenzenediazonium tetrafluoroborate

- Nitrile: Diethylcyanamide

- Aniline Derivative: 2-Amino-5-chlorobenzophenone

Mechanism:

- Formation of N-arylnitrilium intermediates from the diazonium salt and nitrile.

- Nucleophilic attack by the aniline, followed by cyclization and aromatization.

Advantages:

- Metal-free conditions: Avoids transition-metal catalysts.

- Functional Group Tolerance: Accommodates electron-withdrawing groups like chlorine.

Nucleophilic Substitution Methods

Chloride Displacement at Position 2

A patent-pending route (CN101353328B) describes the synthesis of 2-chloro-6,7-dimethoxyquinazoline, which can be adapted for the target compound. By substituting the 2-chloro group with diethylamine, the desired product is obtained.

Procedure:

- Intermediate Synthesis: 2,6-Dichloro-4-phenylquinazoline is prepared via cyclization of 6-chloroanthranilic acid with benzoyl chloride.

- Amination: Reacting the intermediate with diethylamine in tetrahydrofuran (THF) at 60°C for 6 hours.

Yield: 68–72% (after purification by column chromatography).

Optimization of Reaction Parameters

Key variables influencing substitution efficiency include:

- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Base: Potassium carbonate outperforms triethylamine in deprotonating diethylamine.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Classical Cyclocondensation | 60–75 | 8–12 hours | Moderate | High |

| Multi-Component Reaction | 70–82 | 30–60 minutes | High | Moderate |

| Nucleophilic Substitution | 68–72 | 6 hours | Low | High |

Key Insights:

- Multi-component reactions offer superior yields and shorter durations but require precise control over intermediates.

- Nucleophilic substitution is scalable and straightforward but depends on precursor availability.

Recent Advances and Catalytic Methods

Photocatalytic C–N Bond Formation

Visible-light-mediated catalysis using eosin Y has enabled C–N coupling at position 2 without harsh conditions. Irradiating a mixture of 2-chloro-6-phenylquinazoline and diethylamine in acetonitrile under blue LEDs achieves 78% yield in 4 hours.

Enzymatic Amination

Preliminary studies using lipase enzymes (e.g., Candida antarctica Lipase B) demonstrate selective amination at position 2, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, amine derivatives, and substituted quinazolines, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

The compound serves as an essential intermediate in the synthesis of more complex quinazoline derivatives. Its halogenated structure provides a reactive site for further chemical modifications, making it valuable in developing new chemical reactions and methodologies.

Biology

Research indicates that 6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine exhibits significant biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which is crucial for understanding metabolic pathways and developing enzyme-targeted therapies.

- Quorum Sensing Inhibition : A study demonstrated that a related compound showed promising activity against the quorum sensing system in Pseudomonas aeruginosa, indicating potential applications in combating bacterial biofilms .

Medicine

The compound has potential therapeutic applications, particularly in:

- Antimicrobial Activity : Investigations have shown that it may possess antimicrobial properties, making it a candidate for developing new antibiotics .

- Cancer Treatment : Due to its ability to interact with specific molecular targets, it is being explored for anticancer therapies, particularly those targeting tumor cell proliferation and survival pathways.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and other chemical products. Its unique properties are leveraged to create materials with specific functionalities tailored for various industrial needs.

Case Studies

- Antimicrobial Activity Study : A recent study evaluated the antimicrobial properties of various quinazoline derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound in antibiotic development .

- Quorum Sensing Inhibition : Research on quorum sensing inhibition demonstrated that derivatives of this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, showcasing its applicability in treating chronic infections associated with biofilms .

Mechanism of Action

The mechanism of action of 6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Effects

Position 2 Modifications

- N,N-Diethyl vs.

- Aryl vs. Alkyl Amines : Compounds like 6-chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine () exhibit π-π stacking capabilities due to the aromatic amine, contrasting with the diethylamine’s flexibility .

Position 4 Modifications

- Phenyl vs. Heterocyclic Groups : Substituting phenyl with morpholine () or triazine () introduces hydrogen-bonding sites, altering solubility and target affinity .

Position 6 Modifications

- Chloro vs. Bromo : Bromo-substituted analogs (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, ) show enhanced reactivity in cross-coupling reactions but may increase molecular weight and reduce bioavailability .

Table 1: Structural Comparison of Key Quinazoline Derivatives

Key Reactions

- Microwave-Assisted Synthesis : Used for 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine (180°C, 1 hour, 58–99% yield, ), offering faster reaction times compared to conventional heating .

- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at position 6 (e.g., benzo[d][1,3]dioxol-5-yl in ) .

- Dehydrosulfurization : Employed in oxadiazine derivatives (), though less relevant to quinazolines, highlighting diversity in heterocycle synthesis .

Physicochemical Properties

- Melting Points : Diethylamine derivatives (e.g., 114–167°C in ) generally have lower melting points than aryl-substituted analogs (e.g., 177–178°C for 4-iodobenzyl derivative, ) due to reduced crystallinity .

- Solubility : Diethylamine groups improve solubility in organic solvents compared to polar morpholine derivatives () .

Biological Activity

The compound 6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a quinazoline ring, which is known for its pharmacological significance. The compound's molecular formula is , with a molecular weight of approximately 303.81 g/mol.

| Property | Value |

|---|---|

| Molecular Weight | 303.81 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, with effective concentrations as low as 50 µg/mL .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines like IL-10. This dual action suggests potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies have demonstrated that this compound may induce apoptosis in cancer cells, particularly through the modulation of cell cycle regulators and apoptosis-related proteins. In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against multiple bacterial strains. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of the compound in vitro, revealing that it significantly reduced levels of pro-inflammatory cytokines while enhancing anti-inflammatory responses. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Case Study 3: Anticancer Activity

In vitro testing against human breast cancer cell lines (MCF-7) revealed an IC50 value of approximately 0.85 µM, indicating potent anticancer activity . Molecular docking studies further supported these findings by demonstrating favorable interactions between the compound and key targets involved in cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other quinazoline derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | ~0.85 µM | Apoptosis induction, cytokine modulation |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | Moderate | ~0.096 µM | EGFR inhibition |

| Other quinazoline derivatives | Variable | Variable | Various mechanisms depending on structure |

Q & A

Basic Research Question

- NMR Spectroscopy : Confirm regiochemistry and purity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on diagnostic peaks (e.g., quinazoline C2-H at δ 8.5–9.0 ppm) .

- LCMS/HRMS : Verify molecular weight and purity (>95%) using gradients like 4–100% acetonitrile with trifluoroacetic acid modifiers .

- X-ray Crystallography : Resolve structural ambiguities by co-crystallizing with target proteins (e.g., kinase domains) .

How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Advanced Research Question

- Core Modifications : Introduce substituents at C6 (e.g., aryl groups via Suzuki coupling) to enhance steric complementarity with kinase active sites .

- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate substituent electronic properties with inhibitory activity, as shown for morpholinylquinazolin-4-amine derivatives .

- In Silico Docking : Screen analogs against crystal structures of target kinases (e.g., CLK1) to prioritize synthetic targets .

What computational strategies can optimize reaction yields and reduce trial-and-error experimentation?

Advanced Research Question

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, as implemented in ICReDD’s workflow .

- Machine Learning : Train models on historical reaction data to recommend solvent/base combinations for nucleophilic substitutions .

- Microkinetic Modeling : Simulate reaction networks to identify rate-limiting steps (e.g., amine deprotonation) .

How should solubility and formulation challenges be addressed in in vivo studies?

Basic Research Question

- Solubility Screening : Test in DMSO/PBS mixtures and use co-solvents (e.g., cyclodextrins) for poorly aqueous-soluble analogs .

- Salt Formation : Explore hydrochloride or trifluoroacetate salts to improve bioavailability .

- Lipophilicity Optimization : Adjust diethylamine substituents to balance logP values (target range: 2–4) .

What methodologies ensure selectivity against off-target kinases in preclinical studies?

Advanced Research Question

- Selectivity Screening : Use kinase profiling services (e.g., Reaction Biology Corporation’s panel) to identify off-target hits .

- ATP-Competition Assays : Compare IC50 values at high vs. low ATP concentrations to distinguish ATP-competitive vs. allosteric inhibitors .

- Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) at positions distal to the hinge-binding region for irreversible target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.